- Palladium-Catalyzed Remote Diborylative Cyclization of Dienes with Diborons via Chain Walking, Journal of the American Chemical Society, 2021, 143(46), 19275-19281
Cas no 94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane)
94242-85-0 structure
Product Name:2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
CAS No:94242-85-0
MF:C7H15BO2
MW:142.003802537918
MDL:MFCD09027082
CID:819884
PubChem ID:11759390
Update Time:2025-11-05
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
- Methyl boronic acid pinacol ester
- Methylboronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2,4,4,5,5-pentamethyl-
- AK101378
- MethylboronicAcidPinacolEster
- FCH922926
- EBD214633
- MB06754
- PENTAMETHYL-1,3,2-DIOXABOROLANE
- BC000818
- SY025061
- AB0009840
- ST2403630
- AX8232917
- P2602
- J3.564.400H
- (4,4,5,5-Tetramethyl-1,3,2-diox
- 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane (ACI)
- Pinacol, cyclic methaneboronate (6CI)
- 94242-85-0
- CS-W018635
- EN300-316299
- AKOS006343549
- SCHEMBL14399
- 2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DS-2394
- DTXSID00471933
- C7H15BO2
- MFCD09027082
- AC-33927
-
- MDL: MFCD09027082
- Inchi: 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3
- InChI Key: FOQJHZPURACERJ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C
Computed Properties
- Exact Mass: 142.11700
- Monoisotopic Mass: 142.1165099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: No data available
- Density: 0.88±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 35°C/20mmHg(lit.)
- Flash Point: 31.3±18.7 ºC,
- Refractive Index: 1.4003 (20 ºC)
- PSA: 18.46000
- LogP: 1.70840
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:3272
- Safety Instruction: H303+H313+H333
- HazardClass:3
- PackingGroup:III
- Storage Condition:0-10°C
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH916-20g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 20g |
846.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH916-100g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 100g |
3675.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2602-1g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98.0%(GC) | 1g |
¥135.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2602-5g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98.0%(GC) | 5g |
¥390.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH916-1g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 1g |
58.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH916-25g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 25g |
1397CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH916-200mg |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 200mg |
57CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH916-5g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 98% | 5g |
234.0CNY | 2021-08-04 | |
| Fluorochem | 224865-250mg |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 95% | 250mg |
£10.00 | 2022-02-28 | |
| Fluorochem | 224865-1g |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane |
94242-85-0 | 95% | 1g |
£16.00 | 2022-02-28 |
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Production Method
Production Method 1
Reaction Conditions
1.1 2 - 3 s, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Reference
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism, Organic Letters, 2019, 21(17), 6597-6602
Production Method 3
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Reference
- Method for preparing alkyl borate through boron esterification of alkyl halide without transition metal catalysis, China, , ,
Production Method 4
Reaction Conditions
1.1 Catalysts: Calcium hydride Solvents: Pentane
Reference
- Calcium Hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Production Method 5
Reaction Conditions
Reference
- The Influence of Boryl Substituents on the Formation and Reactivity of Adjacent and Vicinal Free Radical Centers, Journal of the American Chemical Society, 2000, 122(23), 5455-5463
Production Method 6
Reaction Conditions
1.1 Reagents: Calcium hydride Solvents: Pentane
Reference
- Addition compounds of alkali metal hydrides. 28. Preparation of potassium dialkoxymonoalkylborohydrides from cyclic boronic esters. A new class of reducing agents, Journal of Organic Chemistry, 1986, 51(3), 337-42
Production Method 7
Reaction Conditions
Reference
- Method for preparation of 2-trifluoromethyl-4,5-dihydrooxepin derivatives, Japan, , ,
Production Method 8
Reaction Conditions
1.1 Solvents: p-Xylene , Benzene-d6 ; rt
Reference
- Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes, Journal of the American Chemical Society, 2017, 139(36), 12758-12772
Production Method 9
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, 25 °C
Reference
- Suzuki-Miyaura cross-couplings of secondary allylic boronic esters, Chemical Communications (Cambridge, 2012, 48(9), 1230-1232
Production Method 10
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ; 48 h, rt
Reference
- Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters, Angewandte Chemie, 2020, 59(3), 1187-1191
Production Method 11
Reaction Conditions
1.1 Catalysts: 2922856-92-4 (silica supported) Solvents: Cyclooctane ; 16 h, 500 psi, 150 °C
Reference
- Silica Supported Organometallic IrI Complexes Enable Efficient Catalytic Methane Borylation, Journal of the American Chemical Society, 2023, 145(14), 7992-8000
Production Method 12
Reaction Conditions
1.1 Reagents: Cyclohexane Catalysts: Diaquatetrakis[μ-[4′-[bis(4′-carboxy[1,1′-biphenyl]-4-yl)phosphino][1,1′-bipheny… (reaction products with di-μ-chlorobis(1,5-cyclooctadiene)diiridium) ; 15 h, 50 bar, 110 °C; cooled
Reference
- Metal-Organic Framework Stabilizes a Low-Coordinate Iridium Complex for Catalytic Methane Borylation, Journal of the American Chemical Society, 2019, 141(28), 11196-11203
Production Method 13
Reaction Conditions
1.1 Reagents: Calcium hydride Solvents: Pentane
Reference
- Calcium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
Production Method 14
Reaction Conditions
Reference
- Determination of methylboronic acid in teboroxime by capillary gas chromatography, Journal of Chromatography, 1991, 585(2), 348-52
Production Method 15
Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C
Reference
- Catalytic borylation of methane, Science (Washington, 2016, 351(6280), 1424-1427
Production Method 16
Reaction Conditions
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C
Reference
- Catalyst-controlled selectivity in the C-H borylation of methane and ethane, Science (Washington, 2016, 351(6280), 1421-1424
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- Methylboronic acid
- Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-
- Bis(pinacolato)diborane
- Pinacolborane
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Preparation Products
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:94242-85-0)2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
Order Number:A844888
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):199.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:94242-85-0)甲基硼酸频哪醇酯
Order Number:LE3468663
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
Email:18501500038@163.com
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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